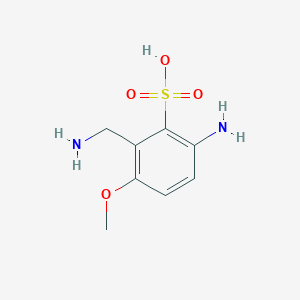

6-Amino-2-(aminomethyl)-3-methoxybenzene-1-sulfonic acid

Cat. No. B8586523

Key on ui cas rn:

63353-60-6

M. Wt: 232.26 g/mol

InChI Key: PXAKYGVDSAQIRG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04631065

Procedure details

If both radicals --N(R1)--X1 and --N(R2)--X2 in formula (1) are attached to the same component, e.g. the coupling component, as described above, it is also possible to use as diazo components those which do not contain an acylatable amino group in addition to the amino group to be diazotised. Examples of such diazo components are: aminobenzene, 1-amino-2-, -3- or -4-methylbenzene, 1-amino-2-, -3- or -4-methoxybenzene, 1-amino-2-, -3- or -4-chlorobenzene, 1-amino-2,5-dichlorobenzene, 1-amino-2,5-dimethylbenzene, 1-amino-3-methyl-6-methoxybenzene, 1-amino-2-methoxy-4-nitrobenzene, 1-aminobiphenyl, 1-aminobenzene-2-, -3- or -4-carboxylic acid, 2-aminodiphenyl ether, 1-aminobenzene-2-, -3- or -4-sulfonamide, 1-aminobenzene-2-, -3- or -4-sulfonic acid, 1-aminobenzene-2,4- and -2,5-disulfonic acid, 1-amino-4-methylbenzene-2-sulfonic acid, 1-amino-3-methylbenzene-6 -sulfonic acid, 1-amino-6-methylbenzene-3- or -4-sulfonic acid, 1-aminonaphthalene, 2-aminonaphthalene, 1-aminonaphthalene-2-, -4-, -5-, -6-, -7- or -8-sulfonic acid, 2-aminonaphthalene-1-, -3-, -4-, -5-, -6-, -7- or -8-sulfonic acid, 1-aminonaphthalene-3,6- or -5,7-disulfonic acid, 2-aminonaphthalene-1,5-, -1,7-, -3,6-, -5,7- 4,8- or -6,8-disulfonic acid, 1-aminonaphthalene-2,5,7-trisulfonic acid, 2-aminonaphthalene-1,5,7-, -3,6,8- or -4,6,8-trisulfonic acid, 4-aminobenzene-3,4'-disulfonic acid, 3-methoxy-4-amino-6-methylazobenzene-2',4'-disulfonic acid or 3-methoxy-4-amino-6-methylazobenzene-2',5'-disulfonic acid.

[Compound]

Name

( 1 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

1-aminobiphenyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

1-aminobenzene-2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

4-carboxylic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

1-aminobenzene-2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

4-sulfonamide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

1-aminobenzene-2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

4-sulfonic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

1-aminobenzene-2,4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

[Compound]

Name

1-amino-6-methylbenzene-3

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fourteen

[Compound]

Name

4-sulfonic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fifteen

[Compound]

Name

1-aminonaphthalene-2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 18

[Compound]

Name

8-sulfonic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 19

[Compound]

Name

2-aminonaphthalene-1

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 20

[Compound]

Name

8-sulfonic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 21

[Compound]

Name

1-aminonaphthalene-3,6

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 22

[Compound]

Name

3- or -4-methylbenzene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 23

[Compound]

Name

2-aminonaphthalene-1,5

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 24

[Compound]

Name

2-aminonaphthalene-1,5,7

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 26

[Compound]

Name

4-aminobenzene-3,4'-disulfonic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 27

[Compound]

Name

3-methoxy-4-amino-6-methylazobenzene-2',4'-disulfonic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 28

[Compound]

Name

3-methoxy-4-amino-6-methylazobenzene-2',5'-disulfonic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 29

[Compound]

Name

3- or -4-methoxybenzene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 30

[Compound]

Name

3- or -4-chlorobenzene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 31

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:8][C:9]1C=C(Cl)C=CC=1Cl.NC1C=C(C)C=CC=1C.NC1C([O:33][CH3:34])=CC=C(C)C=1.NC1C=CC([N+]([O-])=O)=CC=1OC.NC1(C2C=CC=CC=2)C=CC=CC1.C1C=CC(OC2C(N)=CC=CC=2)=CC=1.NC1C=CC(C)=CC=1[S:83]([OH:86])(=[O:85])=[O:84].NC1C(S(O)(=O)=O)=CC=C(C)C=1.NC1C2C(=CC=CC=2)C=CC=1.NC1C=CC2C(=CC=CC=2)C=1.NC1C2C=C(S(O)(=O)=O)C=C(S(O)(=O)=O)C=2C=CC=1S(O)(=O)=O>>[NH2:1][C:2]1[C:7]([S:83]([OH:86])(=[O:85])=[O:84])=[C:6]([CH2:9][NH2:8])[C:5]([O:33][CH3:34])=[CH:4][CH:3]=1

|

Inputs

Step One

[Compound]

|

Name

|

( 1 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

1-aminobiphenyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1(CC=CC=C1)C1=CC=CC=C1

|

Step Three

[Compound]

|

Name

|

1-aminobenzene-2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

4-carboxylic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=C(C=C1)OC2=CC=CC=C2N

|

Step Six

[Compound]

|

Name

|

1-aminobenzene-2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

4-sulfonamide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

1-aminobenzene-2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

4-sulfonic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

1-aminobenzene-2,4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(C=C(C=C1)C)S(=O)(=O)O

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=CC=C1

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC(=CC=C1S(=O)(=O)O)C

|

Step Fourteen

[Compound]

|

Name

|

1-amino-6-methylbenzene-3

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fifteen

[Compound]

|

Name

|

4-sulfonic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 16

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=CC2=CC=CC=C12

|

Step 17

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC2=CC=CC=C2C=C1

|

Step 18

[Compound]

|

Name

|

1-aminonaphthalene-2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 19

[Compound]

|

Name

|

8-sulfonic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 20

[Compound]

|

Name

|

2-aminonaphthalene-1

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 21

[Compound]

|

Name

|

8-sulfonic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 22

[Compound]

|

Name

|

1-aminonaphthalene-3,6

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 23

[Compound]

|

Name

|

3- or -4-methylbenzene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 24

[Compound]

|

Name

|

2-aminonaphthalene-1,5

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 25

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(C=CC=2C(=CC(=CC12)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

|

Step 26

[Compound]

|

Name

|

2-aminonaphthalene-1,5,7

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 27

[Compound]

|

Name

|

4-aminobenzene-3,4'-disulfonic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 28

[Compound]

|

Name

|

3-methoxy-4-amino-6-methylazobenzene-2',4'-disulfonic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 29

[Compound]

|

Name

|

3-methoxy-4-amino-6-methylazobenzene-2',5'-disulfonic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 30

[Compound]

|

Name

|

3- or -4-methoxybenzene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 31

[Compound]

|

Name

|

3- or -4-chlorobenzene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 32

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(C=CC(=C1)Cl)Cl

|

Step 33

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(C=CC(=C1)C)C

|

Step 34

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC(=CC=C1OC)C

|

Step 35

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(C=C(C=C1)[N+](=O)[O-])OC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

in addition to the amino group

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

NC1=CC=C(C(=C1S(=O)(=O)O)CN)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |